molecular formula C11H18F3N3 B8344506 3-Tert-butyl-1-(4,4,4-trifluorobutyl)-1h-pyrazol-5-amine

3-Tert-butyl-1-(4,4,4-trifluorobutyl)-1h-pyrazol-5-amine

Cat. No.: B8344506
M. Wt: 249.28 g/mol
InChI Key: QXCVOWIFQJBKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-1-(4,4,4-trifluorobutyl)-1h-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H18F3N3 and its molecular weight is 249.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18F3N3

Molecular Weight

249.28 g/mol

IUPAC Name

5-tert-butyl-2-(4,4,4-trifluorobutyl)pyrazol-3-amine

InChI

InChI=1S/C11H18F3N3/c1-10(2,3)8-7-9(15)17(16-8)6-4-5-11(12,13)14/h7H,4-6,15H2,1-3H3

InChI Key

QXCVOWIFQJBKBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CCCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example 135A (5 g, 17.7 mmol) in EtOH (50 mL) was added hydrazine hydrate (1.1 mL, 23.0 mmol). The mixture was warmed to reflux (85° C.) and was allowed to stir for 20 hours. The mixture was cooled to ambient temperature then 4,4-dimethyl-3-oxopentanenitrile (2.9 g, 23.0 mmol) was added and the mixture was again warmed to reflux (85° C.) and stirred for 6 hours. After cooling to ambient temperature, the mixture was concentrated under reduced pressure and the residue was dissolved in CH2Cl2 (100 mL) and saturated aqueous NaHCO3 (50 mL) was added slowly. The layers were separated and the aqueous phase was extracted with CH2Cl2 (3×10 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure. Purification by column chromatography (SiO2, 50% hexanes in EtOAc to 100% EtOAc to 9:1:0.1 EtOAc:MeOH:Et3N) afforded the title compound (2.0 g, 8.1 mmol, 46% yield). MS (ESI+) m/z 250 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Yield
46%

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